Pentyl 2-bromobutanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl 2-bromobutanoate can be synthesized through the esterification of 2-bromobutanoic acid with pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-bromobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-bromobutanoic acid and pentanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of 2-hydroxybutanoic acid derivatives.
Reduction: Formation of 2-bromobutanol.
Hydrolysis: Formation of 2-bromobutanoic acid and pentanol.
Scientific Research Applications
Pentyl 2-bromobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentyl 2-bromobutanoate involves its interaction with nucleophiles due to the presence of the bromine atom. The bromine atom makes the compound susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromobutanoate: Similar structure but with an ethyl group instead of a pentyl group.
Methyl 2-bromobutanoate: Similar structure but with a methyl group instead of a pentyl group.
Butyl 2-bromobutanoate: Similar structure but with a butyl group instead of a pentyl group.
Uniqueness
Pentyl 2-bromobutanoate is unique due to its longer carbon chain, which can influence its physical properties, such as boiling point and solubility. The presence of the bromine atom also makes it a versatile compound for various chemical reactions, particularly nucleophilic substitutions .
Properties
CAS No. |
86711-75-3 |
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Molecular Formula |
C9H17BrO2 |
Molecular Weight |
237.13 g/mol |
IUPAC Name |
pentyl 2-bromobutanoate |
InChI |
InChI=1S/C9H17BrO2/c1-3-5-6-7-12-9(11)8(10)4-2/h8H,3-7H2,1-2H3 |
InChI Key |
TYNCRXMYKJONLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(CC)Br |
Origin of Product |
United States |
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